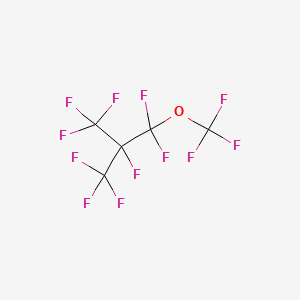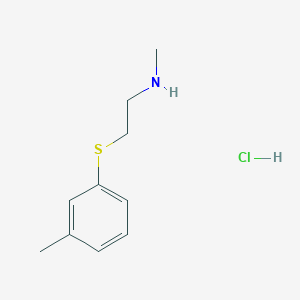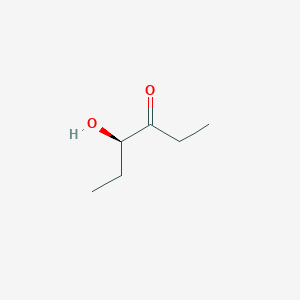
3-Hexanone, 4-hydroxy-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone, 4-hydroxy-, (4R)-: is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image(4R)-4-Hydroxy-3-hexanone and is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on its carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 4-hydroxy-, (4R)- can be achieved through several methods:
Reduction of 4-Hydroxy-3-hexanone: This method involves the reduction of 4-Hydroxy-3-hexanone using a chiral catalyst to obtain the (4R)-enantiomer.
Asymmetric Synthesis: Utilizing chiral auxiliaries or chiral catalysts, the asymmetric synthesis can be performed to selectively produce the (4R)-enantiomer.
Industrial Production Methods
Industrial production of 3-Hexanone, 4-hydroxy-, (4R)- typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-Hexanone, 4-hydroxy-, (4R)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Hydroxyhexanoic acid.
Reduction: Formation of (4R)-4-Hydroxyhexanol.
Substitution: Formation of 4-Bromo-3-hexanone or 4-Chloro-3-hexanone.
Aplicaciones Científicas De Investigación
3-Hexanone, 4-hydroxy-, (4R)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 3-Hexanone, 4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group at a different position.
3-Hydroxy-4-hexanone: Similar structure but with the hydroxyl and ketone groups swapped.
4-Hydroxy-3-pentanone: Similar structure but with a shorter carbon chain.
Uniqueness
3-Hexanone, 4-hydroxy-, (4R)- is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its non-chiral or differently chiral counterparts. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
116296-94-7 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(4R)-4-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
SKCYVGUCBRYGTE-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@H](C(=O)CC)O |
SMILES canónico |
CCC(C(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



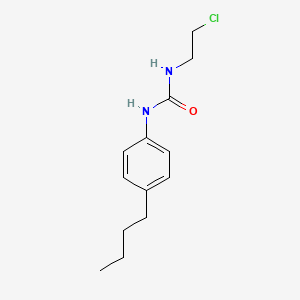

![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
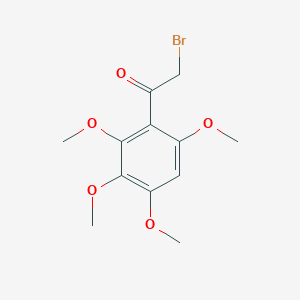


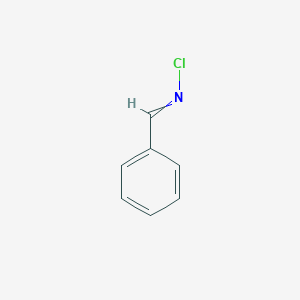
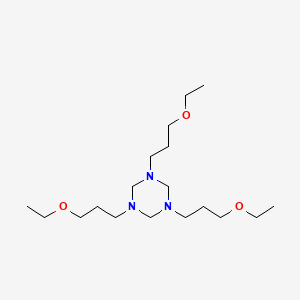
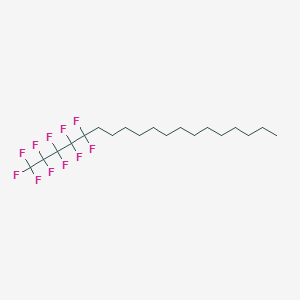
![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
